1-Benzyl-1,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNOPAFADPEJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under basic conditions to form the spirocyclic core. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-Benzyl-1,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry :
- Used as a building block for synthesizing more complex spirocyclic compounds.
- Serves as a ligand in coordination chemistry.
Biology :
- Investigated for its potential as a scaffold in drug design, particularly for targeting central nervous system disorders.
- Explored for its bioactive properties, including antimicrobial and anticancer activities.
Medicine :
- Potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
- Studied for its ability to induce apoptosis in cancer cells and inhibit specific enzymes involved in metabolic pathways.
Industry :
- Utilized in the development of novel materials with unique mechanical and chemical properties.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in vitro. Preliminary studies indicate that it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated significant reductions in cell viability in various cancer cell lines.
Neuropharmacological Effects
Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, suggesting it may modulate receptor activity and exhibit therapeutic effects in neurological conditions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-Benzyl-2,6-diazaspiro[3.3]heptan | High | Moderate | Yes |
| 2-Methyl-2,6-diazaspiro[3.3]heptan | Low | No | No |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
Case Study 1: Inhibition of Soluble Epoxide Hydrolase (sEH)
A study investigated the effects of various diazaspiro compounds on sEH activity and found that this compound exhibited significant inhibition, suggesting potential use in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cell lines and observed a notable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl group can enhance lipophilicity, facilitating the compound’s ability to cross biological membranes and reach its site of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Chemistry
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one
- CAS : 1349199-71-8
- Molecular Weight : 356.44 g/mol
- Key Features : The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the parent compound. This derivative is used in targeted drug discovery for its improved stability and binding specificity .
6-Boc-1,6-diazaspiro[3.3]heptane
- Key Features : The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Spiroisoxazoline Derivatives (YA2 and YA3)
- Example: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione (YA2)
- Molecular Weight : 366.4 g/mol
- Key Features: Incorporates an isoxazoline ring, conferring distinct electronic and steric profiles.
Physicochemical and Functional Comparisons
Biological Activity
1-Benzyl-1,6-diazaspiro[3.3]heptane (BDH) is a bicyclic compound characterized by its unique spiro structure, which integrates a benzyl group with a diazaspiro framework. This compound has attracted attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂, with a molecular weight of 206.30 g/mol. The presence of nitrogen atoms within its structure allows for diverse reactivity and interaction with biological targets.
The precise mechanism of action for BDH remains largely unexplored; however, preliminary studies indicate potential interactions with neurotransmitter receptors and other molecular targets. The compound's unique spirocyclic structure may enhance its binding affinity and selectivity towards these targets.
Biological Activities
-
Antimicrobial Activity :
- BDH has shown promising antimicrobial properties in vitro, potentially due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
-
Anticancer Properties :
- Research indicates that BDH may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms are yet to be elucidated .
-
Neuropharmacological Effects :
- Interaction studies have focused on BDH's binding affinity to neurotransmitter receptors, suggesting it may modulate receptor activity and exhibit therapeutic effects in neurological conditions .
Table 1: Summary of Biological Activities and Findings
| Activity | Findings | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; disrupts cell membranes | |
| Anticancer | Induces apoptosis in specific cancer cell lines; activates signaling pathways | |
| Neuropharmacological | Modulates neurotransmitter receptor activity; potential therapeutic effects |
Notable Research Studies
- A study published in MDPI explored the pharmacological properties of diazaspiro compounds, including BDH, highlighting its potential as a scaffold for drug design due to its structural characteristics .
- Another investigation focused on the synthesis and biological evaluation of related diazaspiro compounds, noting their efficacy against various biological targets .
Synthesis Methods
The synthesis of this compound typically involves several methods, including reductive amination and coupling reactions. These methods vary in efficiency and yield based on the specific conditions employed during synthesis.
Table 2: Synthesis Methods Overview
| Method | Description |
|---|---|
| Reductive Amination | Involves amine and carbonyl compounds under reducing conditions |
| Coupling Reactions | Utilizes aryl halides with protected amines via Pd-catalyzed cross-coupling |
| Nucleophilic Substitution | Exploits nitrogen atoms for creating more complex molecules |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-1,6-diazaspiro[3.3]heptane, and how are intermediates optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of azetidine precursors. For example, a nitrile intermediate (e.g., 18 in ) is reduced with DIBAL at −78°C, followed by nosylation and cyclization under basic conditions (K₂CO₃ in acetonitrile at 60°C). Yield optimization relies on controlled stoichiometry (e.g., 5.0 equiv DIBAL) and purification via silica gel chromatography (hexanes:EtOAc = 70:30) . Key intermediates like trityl-protected derivatives (e.g., ent-14a ) are isolated in ~72% yield using CHCl₃ as a solvent .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the NMR spectrum of a related spiroazetidine (19 ) shows distinct signals at δ 7.95–6.97 ppm for aromatic protons and δ 4.92–3.15 ppm for spirocyclic protons, while HRMS confirms the molecular ion [M + Na] at m/z 832.1669 . Stereochemical assignments may require 2D NMR techniques like NOESY or X-ray crystallography (not explicitly cited in evidence) .
Advanced Research Questions
Q. What strategies enable stereochemical control during asymmetric synthesis of diazaspiro[3.3]heptane derivatives?
- Methodological Answer : Chiral auxiliaries, such as tert-butylsulfinyl groups, direct stereochemistry. In , compound 4n is synthesized using LiAlH₄ reduction and NaH-mediated cyclization, achieving enantiomeric purity ([α] = −7.00). Stereochemical outcomes are validated via NMR and optical rotation data . For spirocyclic amines (e.g., 5 ), HCl-mediated deprotection retains configuration ([α] = −22.00), confirmed by retention of benzhydryl and phenyl substituents in NOE experiments .
Q. How can conflicting spectroscopic data for spirocyclic intermediates be resolved?
- Methodological Answer : Contradictions often arise from dynamic conformational changes or impurities. For example, partial cyclization of nosylated amines ( ) may produce overlapping LCMS peaks. Resolution involves iterative purification (e.g., Rochelle’s salt extraction) and monitoring reaction progress via LCMS at critical stages (e.g., 3-hour checkpoints for cyclization completion) . Comparative analysis with enantiopure standards (e.g., ent-19 ) can distinguish diastereomers .
Q. What role do diazaspiro[3.3]heptane scaffolds play in drug discovery, and how are their bioactivities profiled?
- Methodological Answer : These scaffolds are used as rigid cores for targeting GPCRs or kinases. highlights their utility in selective H₂ antagonists and sEH inhibitors. Bioactivity profiling involves functional assays (e.g., enzyme inhibition IC₅₀) and ADMET studies. For example, gem-difluoro variants ( ) are screened for metabolic stability using liver microsomes, while spirothiazaspiro[3.3]heptane derivatives ( ) are evaluated as pan-CDK inhibitors via kinase panel assays .
Q. What are the challenges in scaling up diazaspiro[3.3]heptane synthesis, and how are they mitigated?
- Methodological Answer : Key issues include low yields in cyclization steps and racemization. reports a 51% yield over three steps for 19 , improved by optimizing reaction time (3 hours for cyclization) and temperature (60°C). Large-scale reactions may use flow chemistry to enhance mixing and reduce decomposition. For sensitive intermediates (e.g., ent-15a ), anhydrous conditions (MgSO₄ drying) and inert atmospheres prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
